N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide
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Overview
Description
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an amino group, and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide typically involves the reaction of 2-fluoroaniline with acetic anhydride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved .
Comparison with Similar Compounds
Similar Compounds
- N-{1-(4-Fluorophenyl)-2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}-2-[5-(4-fluorophenyl)-2-tetrazolidinyl]-N-(2-hydroxyethyl)acetamide
- N-({(2S)-1-[(3R)-3-AMINO-4-(2-FLUOROPHENYL)BUTANOYL]PYRROLIDIN-2-YL}METHYL)BENZAMIDE
Uniqueness
N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorophenyl group, in particular, contributes to its stability and ability to participate in various chemical reactions.
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]acetamide |
InChI |
InChI=1S/C16H15FN2O2/c1-11(20)18-16(15(21)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17/h2-10,16,19H,1H3,(H,18,20) |
InChI Key |
XKHGTHFRDUYCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2F |
Origin of Product |
United States |
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